Gallium(II) chloride, anhydrous

Description

Contextualization within Halometallate Chemistry

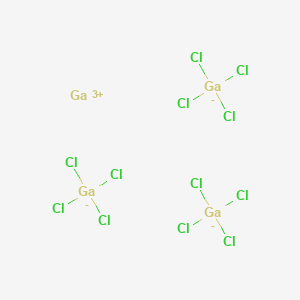

Gallium tetrachlorogallate is a prime example of a halometallate salt. Halometallates are complex compounds characterized by an anion containing a central metal atom bonded to one or more halide ligands. In Ga[GaCl₄], the anion is the tetrachlorogallate(III) ion, [GaCl₄]⁻, which possesses a tetrahedral geometry. researchgate.netcyberleninka.ru This anion is part of a larger family of gallium-containing halide complexes, such as the heptachlorodigallate(III) ion, [Ga₂Cl₇]⁻, which features two gallium centers bridged by a chlorine atom. wikipedia.orgwikipedia.org

The study of tetrachlorogallates extends significantly into the field of ionic liquids (ILs). wikipedia.orgjchemlett.com Ionic liquids are salts that are in a liquid state at or near room temperature, typically below 100 °C. wikipedia.org Tetrachlorogallate anions can be paired with large, asymmetric organic cations, such as 1-butyl-3-methylimidazolium ([C₄mim]⁺), to form these ILs. nih.govresearchgate.net These chlorogallate(III)-based ionic liquids are of particular interest due to their potential applications as solvents and catalysts in various chemical processes. nih.govgoogle.commdpi.com

Significance of Gallium(I) and Gallium(III) Species in Contemporary Research

The dual presence of Ga(I) and Ga(III) in gallium tetrachlorogallate underpins its importance in contemporary research, as both oxidation states have distinct and valuable chemical properties.

Gallium(III) Species: Gallium(III) compounds, especially gallium(III) halides, are well-established Lewis acids. nih.govresearchgate.net Their ability to accept electron pairs makes them effective catalysts for a wide range of organic reactions, including Friedel-Crafts alkylations and acylations. nih.gov Research has shown that cationic Ga(III) complexes often exhibit superior catalytic activity compared to their neutral counterparts. researchgate.netacs.org Beyond catalysis, Ga(III) complexes are investigated for their potential in bioinorganic chemistry, with some showing promise as anticancer agents. researchgate.netnih.gov Furthermore, they serve as critical precursors in materials science for producing gallium-based semiconductors like gallium nitride (GaN), which are fundamental to modern electronics and optoelectronics. lookchem.comacs.org

Gallium(I) Species: The chemistry of gallium(I) is a dynamic area of modern research, largely due to its ambiphilic nature. surfacesciencewestern.com Possessing both a stereochemically active 4s² lone pair (acting as a Lewis base) and empty 4p orbitals (acting as a Lewis acid), Ga(I) compounds can exhibit reactivity analogous to that of transition metals. surfacesciencewestern.comd-nb.info This allows them to participate in reactions such as oxidative addition, making them promising for catalysis. surfacesciencewestern.comd-nb.info Cationic Ga(I) species, often stabilized by weakly coordinating ligands like arenes, have demonstrated remarkable catalytic efficiency in reactions such as hydroarylation and transfer hydrogenation, in some cases surpassing traditional Ga(III) catalysts. d-nb.info Gallium tetrachlorogallate is a key starting material for accessing these reactive Ga(I) species. lookchem.comsurfacesciencewestern.com

Overview of Research Trajectories for Gallium Tetrachlorogallate Systems

Current and future research involving gallium tetrachlorogallate and its derivatives is focused on several key areas, leveraging the unique properties of its constituent ions.

Advanced Catalysis: A primary research trajectory is the application of Ga[GaCl₄] and related systems in catalysis. Ga[GaCl₄] itself has been shown to be a competent catalyst for various organic transformations. d-nb.info A significant focus is on tetrachlorogallate-based ionic liquids, such as [C₄mim][GaCl₄], which can function as both the reaction medium and the catalyst. nih.govresearchgate.net These systems are being explored for greener and more efficient chemical processes, including acetalization, alkylation, and Baeyer-Villiger oxidations. nih.govmdpi.com

Precursor for Novel Compounds: Gallium tetrachlorogallate continues to be a versatile precursor for synthesizing new gallium compounds. lookchem.comchemicalbook.com It provides a convenient entry point to the chemistry of low-valent gallium. Research efforts are directed towards using Ga[GaCl₄] to generate novel Ga(I) complexes, including those featuring coordination to transition metals or stabilization by macrocyclic ligands like crown ethers and cryptands. lookchem.comsurfacesciencewestern.comcore.ac.uk These new compounds are investigated for their fundamental bonding characteristics and potential reactivity. surfacesciencewestern.comcore.ac.uk

Materials and Electrochemical Applications: The development of new materials remains a significant goal. Chlorogallate(III) ionic liquids are being studied for the electrodeposition of gallium, a process relevant to semiconductor manufacturing and other technologies. nih.gov The role of gallium compounds as precursors for thin films of materials like gallium oxide and gallium sulfide (B99878) via methods such as chemical vapor deposition is an ongoing area of interest. acs.org

Fundamental Chemistry: A persistent line of inquiry involves the fundamental structural and reactivity studies of gallium tetrachlorogallate. This includes exploring its solubility and coordination in different solvents, which can lead to the formation of interesting species like bis(arene)gallium(I) complexes. d-nb.infoacs.org Understanding the decomposition pathways of related compounds, such as monochlorogallane which can yield gallium(I) salts, also provides deeper insight into the stability and chemistry of low-valent gallium. researchgate.net

Data Tables

Table 1: Physicochemical Properties of Gallium Tetrachlorogallate

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | Ga₂Cl₄ or Ga[GaCl₄] | lookchem.com |

| Appearance | White, deliquescent crystalline powder | lookchem.comchemicalbook.com |

| Melting Point | 164 °C | chemicalbook.com |

| Boiling Point | 535 °C | chemicalbook.com |

| Density | 2.740 g/cm³ | chemicalbook.com |

| Sensitivity | Air & Moisture Sensitive | lookchem.comchemicalbook.com |

Table 2: Comparison of Gallium Oxidation States

| Feature | Gallium(I) | Gallium(III) |

|---|---|---|

| Electronic Configuration | [Ar] 3d¹⁰ 4s² | [Ar] 3d¹⁰ |

| Common Role | Lewis Base / Lewis Acid (Ambiphilic) | Lewis Acid |

| Coordination Geometry | Variable, often low-coordinate | Typically tetrahedral or octahedral |

| Key Research Area | Transition-metal-like catalysis, precursor to novel complexes | Lewis acid catalysis, bioinorganic chemistry, semiconductor precursors |

| Example Species | [Ga]⁺, [Ga(arene)₂]⁺ | [GaCl₄]⁻, [GaCl₃(btd)₂] |

Properties

CAS No. |

24597-12-4 |

|---|---|

Molecular Formula |

Cl4Ga2 |

Molecular Weight |

281.3 g/mol |

IUPAC Name |

gallium;tetrachlorogallanuide |

InChI |

InChI=1S/4ClH.2Ga/h4*1H;;/q;;;;+1;+3/p-4 |

InChI Key |

MYDQAUWTAUNBJC-UHFFFAOYSA-J |

Canonical SMILES |

Cl[Ga-](Cl)(Cl)Cl.Cl[Ga-](Cl)(Cl)Cl.Cl[Ga-](Cl)(Cl)Cl.[Ga+3] |

Pictograms |

Corrosive |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Gallium Tetrachlorogallate

Direct Synthesis Routes for Digallium Tetrachloride

The direct synthesis of gallium tetrachlorogallate, which has the solid-state structure [Ga⁺][GaCl₄]⁻, can be achieved through several pathways primarily involving gallium trichloride (B1173362) as a key precursor. core.ac.uk

A primary and straightforward method for synthesizing gallium tetrachlorogallate involves the reaction of gallium(III) chloride (GaCl₃) with elemental gallium (Ga). lookchem.com This reaction is typically carried out by heating the two components together. lookchem.com The resulting product is a white, crystalline solid that is sensitive to air and moisture. lookchem.com In the solid state, the compound exists as a dimer of gallium trichloride, Ga₂Cl₆. samaterials.com

The reaction can be summarized as: 2 GaCl₃ + Ga → 3 Ga₂Cl₄ (Incorrect Stoichiometry, should be GaCl₃ + Ga → Ga₂Cl₄) - this is a conceptual representation, the actual reaction is a comproportionation. A more accurate representation is the reaction between the dimeric form of gallium trichloride and gallium metal.

A more precise representation considering the dimeric nature of GaCl₃ is: Ga₂Cl₆ + 2 Ga → 2 Ga[GaCl₄]

This method underscores a fundamental comproportionation reaction, yielding the mixed-valence Ga(I)/Ga(III) compound.

Table 1: Synthesis and Properties of Gallium Tetrachlorogallate

| Property | Value | Source(s) |

| Common Name | Digallium tetrachloride | americanchemicalsuppliers.com |

| Formula | Ga₂Cl₄ | webelements.co.uk |

| Structure | [Ga⁺][GaCl₄]⁻ | core.ac.uk |

| Appearance | White crystalline powder | webelements.co.uklookchem.com |

| Melting Point | 172°C | webelements.co.uk |

| Boiling Point | 535°C | lookchem.com |

| Key Reactants | Gallium(III) chloride (GaCl₃), Gallium (Ga) | lookchem.com |

| Reaction Type | Thermal Reaction / Comproportionation | lookchem.com |

Beyond the direct reaction with elemental gallium, alternative methods have been developed. One notable high-yield synthesis involves the thermal decomposition of dichlorogallane, [HGaCl₂]₂. lookchem.comresearchgate.net This precursor is readily accessible through the reaction of triethylsilane (Et₃SiH) with gallium trichloride ([GaCl₃]₂). researchgate.net The subsequent thermal decomposition of the dichlorogallane yields gallium(I) tetrachlorogallate(III) in quantitative amounts. lookchem.comresearchgate.net

Another related pathway involves the thermal decomposition of monochlorogallane, [H₂GaCl]n, at ambient temperatures. researchgate.net This process releases hydrogen gas and leads to the formation of gallium(I) species, including the novel compound Ga[GaHCl₃], which has been characterized crystallographically. researchgate.net While not producing Ga[GaCl₄] directly, this demonstrates how manipulation of gallane precursors derived from gallium chloride can lead to related mixed-valence species. researchgate.net

Preparation of Gallium Tetrachlorogallate-Containing Ionic Liquid Systems

Ionic liquids (ILs) containing the tetrachlorogallate anion, [GaCl₄]⁻, are of interest due to their potential as catalysts and reaction media. nih.gov These are a subset of halometallate ionic liquids, which offer tunable properties based on the choice of cation and metal-containing anion. rsc.org

A common method for preparing gallium tetrachlorogallate-containing ionic liquids is through anion metathesis. rsc.orgresearchgate.net This involves reacting an organic salt, typically a halide, with a metal halide—in this case, gallium(III) chloride. nih.gov

For instance, the ionic liquid trihexyl(tetradecyl)phosphonium tetrachlorogallate, [P₆₆₆₁₄][GaCl₄], is synthesized by the metathesis reaction between trihexyl(tetradecyl)phosphonium chloride ([P₆₆₆₁₄][Cl]) and gallium(III) chloride (GaCl₃). rsc.orgresearchgate.net The reaction proceeds by mixing the two components, often at room temperature for an extended period, to ensure complete reaction. rsc.org The resulting chlorogallate(III) systems can contain various anionic species in equilibrium, such as [GaCl₄]⁻, [Ga₂Cl₇]⁻, and [Ga₃Cl₁₀]⁻, depending on the molar ratio of the reactants. nih.govresearchgate.net This tunability of the anion speciation is a key feature of halometallate ILs. scispace.com

Table 2: Example of Ionic Liquid Synthesis via Anion Metathesis

| Property | Description | Source(s) |

| Product | Trihexyl(tetradecyl)phosphonium tetrachlorogallate ([P₆₆₆₁₄][GaCl₄]) | rsc.org |

| Reactant 1 | Trihexyl(tetradecyl)phosphonium chloride ([P₆₆₆₁₄][Cl]) | rsc.org |

| Reactant 2 | Gallium(III) chloride (GaCl₃) | rsc.org |

| Reaction Type | Metathesis | rsc.orgresearchgate.net |

| Yield | 99.0% | rsc.org |

| Appearance | Dark red liquid | rsc.org |

| Water Content | 11 ppm (after drying) | rsc.org |

Many syntheses of halometallate ionic liquids, including those containing gallium, can be performed under solvent-free conditions. mdpi.com This approach is advantageous as it simplifies purification and aligns with the principles of green chemistry. The direct reaction of the organic halide salt with the metal halide is a common solvent-free method. nih.gov

The synthesis of [P₆₆₆₁₄][GaCl₄], for example, can be carried out by reacting [P₆₆₆₁₄]Cl and GaCl₃ directly in a flask with stirring to ensure thorough mixing and heating. rsc.org This direct combination of precursors avoids the use of traditional organic solvents. To ensure the removal of any residual moisture or volatile impurities, the final product is often subjected to drying under vacuum, for example, by using a rotary evaporator at an elevated temperature. rsc.org

Precursor Utilization in Gallium-Containing Compound Synthesis

Gallium tetrachlorogallate and its immediate precursors are valuable starting materials for the synthesis of a variety of other gallium compounds. lookchem.com Its utility stems from the presence of gallium in the low +1 oxidation state, which can be exploited in subsequent reactions.

Research has shown its application in several areas:

Coordination Chemistry : It serves as a precursor for creating novel gallium(I) species that are terminally coordinated to transition metals like ruthenium. lookchem.com

Organometallic Synthesis : Ga[GaCl₄] reacts with mesitylene (B46885) upon heating to form dimesitylenegallium(I) tetrachlorogallate(III), demonstrating its use in arene-based organogallium chemistry. thieme-connect.de

Anion Exchange : The reactive tetrachlorogallate anion can be replaced through anion exchange reactions. For instance, reacting Ga(I)-containing complexes with salts like potassium pentachlorophenoxide or those containing the tetrakis(pentafluorophenyl)borate (B1229283) anion, [B(C₆F₅)₄]⁻, allows for the synthesis of new gallium(I) salts with different, often less coordinating, anions. core.ac.ukuwo.ca

Reaction with Diols : When dissolved in a solvent like tetrahydrofuran (B95107) (THF), gallium tetrachlorogallate reacts with 1,2-diols such as catechol or pinacol (B44631). researchgate.net These reactions proceed with the evolution of hydrogen gas and result in dinuclear gallium(III) complexes, indicating an oxidative addition mechanism. researchgate.net

Complex Formation : It can be used to synthesize ionic gallium complexes with various organic ligands. For example, its reaction with cyclopropane-1,1-dicarboxylates leads to the formation of complexes containing a gallium cation coordinated by three dicarboxylate molecules, alongside three tetrachlorogallate anions. acs.org

Table 3: Applications of Gallium Tetrachlorogallate as a Synthetic Precursor

| Reactant(s) | Resulting Compound(s)/Species | Application Area | Source(s) |

| Ruthenium complex | Ruthenium-coordinated Gallium(I) species | Coordination Chemistry | lookchem.com |

| Mesitylene | Dimesitylenegallium(I) tetrachlorogallate(III) | Organometallic Chemistry | thieme-connect.de |

| Catechol in THF | Dinuclear Gallium(III) complex [Ga(1,2-OC₆H₄OH)Cl₂(C₄H₈O)]₂ | Inorganic Synthesis | researchgate.net |

| Cyclopropane-1,1-dicarboxylates | Ionic Ga-complexes with ligand-bound cations and [GaCl₄]⁻ anions | Complex Synthesis | acs.org |

| Source of [B(C₆F₅)₄]⁻ anion | Gallium(I) salts with [B(C₆F₅)₄]⁻ anion | Anion Exchange | core.ac.ukuwo.ca |

Synthesis of Novel Gallium(I) Species

Gallium tetrachlorogallate is a key precursor for the synthesis of novel gallium(I) compounds. lookchem.com The Ga⁺ cation, while unstable on its own, can be stabilized through coordination with various ligands, and Ga[GaCl₄] provides a convenient source of this cation for such reactions. surfacesciencewestern.com Research has demonstrated that the use of macrocyclic ligands like crown ethers and cryptands is particularly effective in stabilizing the Ga(I) center.

A significant breakthrough was the one-step synthesis of [Ga( researcher.lifecrown-4)][GaCl₄] from commercially available starting materials. acs.orgfigshare.com In this complex, the nih.govcrown-4 ligand encapsulates the Ga(I) ion, shielding it and allowing for its isolation and further study. surfacesciencewestern.comacs.org This stabilized Ga(I)-crown ether complex has proven to be an effective starting material for generating other gallium(I) compounds. surfacesciencewestern.comacs.orguwo.ca For instance, reactions with Cp*K (potassium pentamethylcyclopentadienide) and cryptand[2.2.2] have led to the facile synthesis of both known and new gallium(I) complexes. surfacesciencewestern.comacs.org

Further research has shown that the reactive tetrachlorogallate anion in these complexes can be replaced through anion exchange reactions. surfacesciencewestern.comuwo.ca Substituting [GaCl₄]⁻ with a less reactive, weakly coordinating anion like the perfluorophenylborate anion, [B(C₆F₅)₄]⁻, yields complexes such as [Ga( researcher.lifecrown-4)][B(C₆F₅)₄]. surfacesciencewestern.comacs.org This anion exchange is crucial as it "unmasks" the reactivity of the cationic gallium(I) center, making it a more versatile reagent for subsequent synthetic steps. surfacesciencewestern.com The resulting compounds are often more stable in various solvents, including acetonitrile, where traditional Ga(I) sources like "GaI" or Ga[GaCl₄] are not. surfacesciencewestern.com

Beyond macrocycles, Ga[GaCl₄] is also used to synthesize gallium(I) species coordinated to transition metals. It has been applied in the preparation of novel gallium(I) species that are terminally coordinated to ruthenium, highlighting its importance in creating new types of inorganic and organometallic structures. lookchem.com

Table 1: Examples of Gallium(I) Species Synthesized from Gallium Tetrachlorogallate

| Precursor | Reagent(s) | Synthesized Ga(I) Species | Research Focus |

| Ga[GaCl₄] | nih.govcrown-4 | [Ga( researcher.lifecrown-4)][GaCl₄] | Stabilization of Ga(I) with a crown ether ligand. acs.orgfigshare.com |

| [Ga( researcher.lifecrown-4)][GaCl₄] | [(Et₃Si)₂(μ-H)][B(C₆F₅)₄] | [Ga( researcher.lifecrown-4)][B(C₆F₅)₄] | Anion exchange to create a more reactive Ga(I) source. surfacesciencewestern.com |

| [Ga( researcher.lifecrown-4)][B(C₆F₅)₄] | cryptand[2.2.2] | [Ga(crypt-222)][B(C₆F₅)₄] | Synthesis of a novel gallium(I) cryptand complex. surfacesciencewestern.com |

| Ga[GaCl₄] | Ruthenium complexes | Ruthenium-coordinated Ga(I) species | Development of new transition metal-main group compounds. lookchem.com |

Role in Gallium(III) Coordination Complex Formation

While a valuable source of gallium(I), the tetrachlorogallate [GaCl₄]⁻ anion present in Ga[GaCl₄] makes the compound an integral player in the formation of gallium(III) coordination complexes. In many syntheses, the Ga[GaCl₄] salt is used in reactions where a new, often cationic, gallium(III) complex is formed, with the [GaCl₄]⁻ anion serving as the counter-ion in the resulting crystal lattice.

For example, reactions involving azole ligands such as 1-methyl-4,5-diphenylimidazole (L) with gallium trichloride can result in the formation of an anionic complex, (LH)₂[GaCl₄]. nih.gov Similarly, the reaction of pyrazole (B372694) with anhydrous gallium trichloride can lead to a ligand redistribution that forms [GaCl₂(pyrazole)₄]⁺[GaCl₄]⁻, where the tetrachlorogallate anion balances the charge of the cationic gallium(III)-pyrazole complex. znaturforsch.com

In a different approach, Ga[GaCl₄] can react with ligands to form novel gallium(III) structures directly. The reaction between Ga[GaCl₄] in a tetrahydrofuran solution and catechol results in the formation of a dinuclear gallium(III) complex, [Ga(1,2-OC₆H₄OH)Cl₂(C₄H₈O)]₂. researchgate.net This reaction proceeds via a proposed mechanism involving the oxidative addition of the diol to the gallium(I) center. researchgate.net Other work has focused on creating mononuclear gallium(III) tropocoronand complexes, where compounds like Ga(TC-5,5) and Ga(TC-6,6) were synthesized for comparative studies against analogous cobalt(III) complexes. nih.gov In these cases, the gallium(III) center is coordinated by the large tropocoronand ligand, and the tetrachlorogallate anion is again present to complete the ionic structure. nih.gov

Table 2: Examples of Gallium(III) Complexes Involving the Tetrachlorogallate Anion

| Reactants | Resulting Ga(III) Complex | Role of Tetrachlorogallate |

| GaCl₃, 1-methyl-4,5-diphenylimidazole (L) | (LH)₂[GaCl₄] | Counter-anion to the protonated ligand cation. nih.gov |

| GaCl₃, pyrazole | [GaCl₂(pyrazole)₄]⁺[GaCl₄]⁻ | Counter-anion to the cationic Ga(III)-pyrazole complex. znaturforsch.com |

| Ga[GaCl₄], catechol | [Ga(1,2-OC₆H₄OH)Cl₂(C₄H₈O)]₂ | Reactant and part of the overall transformation to a neutral dinuclear Ga(III) complex. researchgate.net |

| GaCl₃, NaHMDS, H₂TC-5,5 | Ga(TC-5,5) | Counter-anion to the cationic Ga(III)-tropocoronand complex. nih.gov |

Application as Precursors for Advanced Material Fabrication

The unique chemical properties of gallium tetrachlorogallate and its derivatives make it a valuable precursor for the fabrication of advanced materials, particularly in the semiconductor and electronics industries. lookchem.com Organogallium complexes, which can be synthesized from gallium halides like Ga[GaCl₄], are used as single-source precursors in organometallic chemical vapor deposition (MOCVD) processes. thieme-connect.de This technique is critical for creating thin films and intermetallic alloys of gallium. thieme-connect.de

Gallium Nitride (GaN), a III-V semiconductor, is a cornerstone material for modern electronics, including LEDs and high-power transistors. researcher.lifemocvd-precursor-encyclopedia.de The synthesis of high-purity GaN often relies on precursors derived from gallium chlorides. google.com Gallium trichloride (GaCl₃), a direct component of Ga[GaCl₄], is a common starting reagent for producing organogallium compounds used in MOCVD. wikipedia.orgloradchemical.com The dimer of gallium trichloride, Ga₂Cl₆, is explicitly mentioned as a key precursor gas for GaN deposition. google.com Given that Ga[GaCl₄] is an integral part of the gallium-chlorine system, its role as a precursor is intrinsically linked to these processes. wikipedia.org

The high solubility of Ga[GaCl₄] in aromatic solvents is due to the formation of cationic gallium-arene complexes, a property that can be exploited in precursor solutions for material deposition. thieme-connect.de Furthermore, compounds such as Lithium Tetrachlorogallate (LiGaCl₄), which can be prepared from gallium chloride, are used as electrolyte salts in specialized battery chemistries, demonstrating the broader utility of tetrachlorogallate-based materials. loradchemical.comosti.gov The potential to use chlorogallate(III) ionic liquids for gallium electrodeposition further expands the application of these precursors in materials fabrication. nih.gov

Advanced Spectroscopic and Structural Characterization of Gallium Tetrachlorogallate Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for characterizing gallium tetrachlorogallate complexes. By probing different atomic nuclei, a comprehensive picture of the cationic, anionic, and ligand components can be assembled.

Gallium possesses two NMR-active nuclei, ⁶⁹Ga and ⁷¹Ga, both of which are quadrupolar. However, ⁷¹Ga is generally the nucleus of choice due to its higher sensitivity and tendency to produce narrower signals. huji.ac.il The ⁷¹Ga NMR chemical shift is highly sensitive to the oxidation state and coordination environment of the gallium atom, making it a powerful diagnostic tool for identifying the distinct gallium species present in gallium tetrachlorogallate, which is more accurately formulated as Ga(I)[Ga(III)Cl₄].

Research has established distinct chemical shift ranges for gallium in its +1 and +3 oxidation states. researchgate.net Gallium(III) species typically resonate in a range from 0 to +700 ppm, whereas Gallium(I) species are found in the upfield region from 0 to -700 ppm. researchgate.net In Ga(I)[GaCl₄], two separate resonances are expected, corresponding to the Ga(I) cation and the Ga(III) center within the tetrachlorogallate anion.

The chemical shift of the Ga(III) center in the tetrahedral [GaCl₄]⁻ anion is consistently observed in the downfield region of the spectrum. Studies have reported this resonance at approximately +231 ppm to +251 ppm in various complexes. researchgate.netsurfacesciencewestern.com This distinct chemical shift is characteristic of a tetracoordinate gallium(III) center bonded to four chlorine atoms. In contrast, the Ga(I) cation exhibits a sharp resonance at a much higher field (a negative chemical shift), with values reported around -594 ppm to -701 ppm depending on the solvent and counter-ions. acs.org This significant upfield shift is attributed to the nearly spherical shielding of the gallium nucleus by its 4s² electrons.

| Gallium Species | Oxidation State | Coordination Environment | Typical Chemical Shift (δ/ppm) | Reference |

|---|---|---|---|---|

| [GaCl₄]⁻ | +3 | Tetrahedral | +231 to +251 | researchgate.netsurfacesciencewestern.com |

| [Ga]⁺ | +1 | (Varies with solvation/coordination) | -594 to -701 | acs.org |

| [Ga(H₂O)₆]³⁺ | +3 | Octahedral | ~0 | nih.gov |

| [Ga( huji.ac.ilcrown-4)]⁺ | +1 | Coordinated to Crown Ether | -471 | surfacesciencewestern.com |

While ⁷¹Ga NMR identifies the metallic centers, other NMR-active nuclei are crucial for characterizing the surrounding ligands and the anion itself.

¹H and ¹³C NMR: Proton and Carbon-13 NMR are standard techniques used to characterize the organic ligands that may be complexed with the Ga(I) cation. For instance, in the complex [Ga( huji.ac.ilcrown-4)][GaCl₄], ¹H NMR spectroscopy was used to confirm the presence of the huji.ac.ilcrown-4 ether ligand coordinated to the gallium(I) cation. surfacesciencewestern.com These spectra provide information on the chemical structure, symmetry, and purity of the ligand framework within the complex. nih.govuni-muenchen.de

³⁵Cl NMR: Chlorine-35 NMR can provide direct information about the environment of the chloride ions in the [GaCl₄]⁻ anion. huji.ac.il As a quadrupolar nucleus, the ³⁵Cl signal's line width and chemical shift are sensitive to the symmetry of the electric field gradient at the nucleus. In the highly symmetric tetrahedral [GaCl₄]⁻ anion, a relatively sharp signal is expected. This technique can be used to study the integrity of the anion in solution and its interactions with the surrounding medium. nih.gov

Many gallium tetrachlorogallate complexes exhibit low solubility, making solution-state NMR analysis challenging. In these cases, solid-state NMR (SSNMR) spectroscopy is an essential characterization technique. ualberta.ca By using techniques like Magic-Angle Spinning (MAS), it is possible to obtain high-resolution spectra from powdered crystalline samples.

Solid-state ⁷¹Ga NMR has been successfully applied to crystalline Ga[GaCl₄]. researchgate.netacs.org These studies confirm the presence of two distinct gallium sites, corresponding to the Ga(I) cation and the Ga(III) center of the anion. acs.org Furthermore, detailed analysis of the SSNMR line shapes, particularly for the ⁶⁹Ga nucleus, allows for the determination of the nuclear quadrupolar coupling constant (Cq) and asymmetry parameter (η). researchgate.net These parameters provide quantitative information about the magnitude and symmetry of the local electric field gradient at the gallium nucleus, which is directly related to the geometry of its coordination sphere. nih.gov For insoluble complexes involving organic ligands, solid-state ¹³C and ¹H NMR can also provide structural information about the ligand framework.

X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) for Electronic State Determination

X-ray photoelectron spectroscopy is a powerful technique for probing the electronic environment of atoms in a compound and is exceptionally well-suited for distinguishing the different oxidation states of gallium in gallium tetrachlorogallate. chegg.com The compound's formulation as Ga(I)[Ga(III)Cl₄] means it contains two distinct gallium centers with different electronic structures, which can be resolved using XPS. wikipedia.orgnih.gov

XPS analysis involves measuring the binding energies of core-level electrons and the kinetic energies of Auger electrons ejected during a secondary relaxation process. libretexts.org For gallium, the Ga 2p₃/₂ and Ga 3d photoelectron lines and the Ga L₃M₄₅M₄₅ Auger electron transition are of particular interest. wikipedia.orglibretexts.org The binding energy of a core electron is sensitive to the oxidation state and chemical environment of the atom; a higher oxidation state generally leads to a higher binding energy due to increased electrostatic attraction between the nucleus and the remaining electrons.

| Gallium Species | Core Level | Binding Energy (eV) | Auger Transition | Kinetic Energy (eV) |

|---|---|---|---|---|

| Ga(III) (in Ga₂O₃) | Ga 2p₃/₂ | 1118.0 | Ga L₃M₄₅M₄₅ | ~1062 |

| Ga(III) (in GaAs native oxide) | Ga 2p₃/₂ | 1117.8 | Ga L₃M₄₅M₄₅ | - |

| Ga(III) (in Ga₂O₃) | Ga 3d₅/₂ | 20.5 | - | - |

| Elemental Ga(0) | Ga 2p₃/₂ | 1116.7 | Ga L₃M₄₅M₄₅ | ~1065 |

| Elemental Ga(0) | Ga 3d₅/₂ | 18.7 | - | - |

Note: Data are representative values from various gallium compounds to illustrate the differences between oxidation states. wikipedia.org Exact values for Ga[GaCl₄] may vary.

To provide a more definitive assignment of chemical states, a Wagner plot (also known as a chemical state plot) is employed. libretexts.org This plot combines the photoelectron binding energy and the Auger electron kinetic energy into a single diagram. wikipedia.org Specifically, the Auger parameter (α'), which is the sum of a core-level binding energy and the corresponding Auger kinetic energy, is plotted against the binding energy. libretexts.org The Auger parameter is particularly useful because it is sensitive to final-state relaxation effects and largely independent of issues like surface charging that can complicate binding energy measurements alone. libretexts.org

In a Wagner plot for gallium compounds, data points for Ga(0), Ga(I), and Ga(III) species cluster in distinct regions. wikipedia.org By measuring the Ga 2p₃/₂ binding energy and the Ga L₃M₄₅M₄₅ kinetic energy for gallium tetrachlorogallate and calculating the corresponding Auger parameter, the two different gallium environments can be unambiguously identified by comparing their positions on the plot to those of reference compounds. wikipedia.orglibretexts.org

The combination of core-level shifts and Wagner plot analysis provides a robust method for distinguishing the two gallium centers in Ga[GaCl₄]. wikipedia.org The Ga(III) center in the [GaCl₄]⁻ anion, being more electron-deficient, exhibits a higher binding energy for its core electrons (e.g., Ga 2p₃/₂) compared to the Ga(I) cation.

When plotted on a Wagner diagram, the data point corresponding to the Ga(III) center will fall within the region established for other Ga(III) compounds, such as GaCl₃ or Ga₂O₃. wikipedia.org Conversely, the data point for the Ga(I) cation will be located in a separate region, shifted towards lower binding energies, which is characteristic of gallium in a lower oxidation state. wikipedia.org This clear separation on the plot provides definitive experimental evidence for the mixed-valence Ga(I)/Ga(III) nature of the compound. wikipedia.orglibretexts.org

Vibrational Spectroscopy (IR and Raman) for Bonding and Structural Insights

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides detailed information about the bonding and structure of the tetrachlorogallate anion, [GaCl₄]⁻, which is the fundamental anionic unit in gallium tetrachlorogallate. For a free ion with perfect tetrahedral (Td) symmetry, four fundamental vibrational modes are expected. All four modes are active in the Raman spectrum, while only two are IR-active.

Studies on the [GaCl₄]⁻ anion in various media have identified its characteristic vibrational frequencies. youtube.com The most intense peak in the Raman spectrum is the symmetric stretching mode (ν₁), which appears as a sharp, polarized band. The other modes include the symmetric bend (ν₂), the asymmetric stretch (ν₃), and the asymmetric bend (ν₄).

In benzene (B151609) solutions of Ga[GaCl₄], the Raman spectrum shows modifications consistent with the formation of an ion pair, which lowers the symmetry of the [GaCl₄]⁻ anion from Td. youtube.com This reduction in symmetry can cause formally degenerate modes to split and may lead to the appearance of bands that would be inactive under strict Td selection rules.

| Vibrational Mode | Symmetry | Activity | Approximate Wavenumber (cm⁻¹) |

|---|---|---|---|

| ν₁ (Symmetric Stretch) | A₁ | Raman (polarized) | ~345 |

| ν₂ (Symmetric Bend) | E | Raman | ~115 |

| ν₃ (Asymmetric Stretch) | F₂ | Raman, IR | ~380 |

| ν₄ (Asymmetric Bend) | F₂ | Raman, IR | ~145 |

Note: Wavenumbers are approximate and can vary based on the physical state (solid, solution) and the nature of the counter-ion. youtube.com

Mass Spectrometry for Molecular Identification

Mass spectrometry of inorganic compounds like gallium tetrachlorogallate, which is ionic in the solid state (Ga⁺[GaCl₄]⁻), requires consideration of its structure and the ionization technique used. With a hard ionization method like Electron Ionization (EI), significant fragmentation is expected. The analysis would likely not show a molecular ion corresponding to "Ga₂Cl₄" but rather a pattern of fragments derived from its constituent ions.

Due to the natural isotopic distribution of both gallium (⁶⁹Ga, ~60.1%; ⁷¹Ga, ~39.9%) and chlorine (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%), all detected fragments containing these elements will appear as clusters of peaks with a characteristic intensity pattern, which aids in their identification.

The expected fragmentation pattern for Ga[GaCl₄] would include ions derived from both the cation and the anion:

Gallium(I) Cation: The simple Ga⁺ ion would be readily observed at m/z 69 and 71.

Tetrachlorogallate(III) Fragments: The [GaCl₄]⁻ anion would likely fragment through sequential loss of chlorine atoms. This would produce a series of gallium-containing cations in the mass spectrum, such as:

GaCl₃⁺: Formed by the loss of one chloride ion.

GaCl₂⁺: This is often a stable and prominent fragment for gallium trichloride (B1173362).

GaCl⁺: A further fragment.

Ga⁺: Resulting from the complete loss of chlorine from the Ga(III) center.

The mass spectrum would therefore be a composite of these fragments, with each appearing as an isotopic cluster. The most abundant peaks would likely correspond to the most stable fragment ions, such as GaCl₂⁺ and the Ga⁺ cation. wikipedia.org Softer ionization techniques might allow for the observation of larger cluster ions, but the fundamental Ga⁺ and GaClₓ⁺ fragments would be the primary identifiers.

Mechanistic Studies and Reactivity Profiles of Gallium Tetrachlorogallate

Fundamental Reactivity of Low-Valent Gallium(I) Tetrachlorogallate Systems

The Ga(I) cation in gallium tetrachlorogallate is characterized by its ambiphilic nature, possessing both a lone pair of electrons and an empty p-orbital. This duality allows it to act as both a Lewis base and a Lewis acid, underpinning its versatile reactivity in oxidative addition, insertion, and cycloaddition reactions. surfacesciencewestern.com

Oxidative Addition Reactions

Oxidative addition is a fundamental reaction class for low-valent main-group elements, including Ga(I). This process involves the cleavage of a substrate bond (A–B) and the formation of two new bonds to the metal center (Ga–A and Ga–B), resulting in an increase in the metal's oxidation state from +1 to +3. umb.eduwikipedia.org For gallium(I) compounds, this reaction transforms the Ga(I) center into a Ga(III) center. researchgate.net

A key characteristic of oxidative addition is the increase in both the oxidation state and the coordination number of the metal center. wikipedia.orglibretexts.org The reaction requires the metal complex to have a vacant coordination site to accommodate the incoming ligands. umb.eduwikipedia.org Low-valent gallium compounds are known to undergo oxidative addition with a variety of substrates, including those with H-E bonds (where E = H, O, N, P, Sn) and organic halides. surfacesciencewestern.com For instance, the reaction of Ga[GaCl₄] in a tetrahydrofuran (B95107) (THF) solution with diols like catechol and pinacol (B44631) proceeds via a proposed mechanism involving the oxidative addition of the diol's O-H bond to a solvated Ga(I)-Ga(III) species.

The general mechanism for oxidative addition can follow several pathways, including concerted, Sₙ2-type, ionic, or radical mechanisms, depending on the nature of the substrate and the metal center. wikipedia.org The Sₙ2-type mechanism, for example, is common for the addition of polar substrates like alkyl halides and involves a nucleophilic attack by the metal center. wikipedia.org

Table 1: Examples of Oxidative Addition Reactions Involving Low-Valent Gallium

| Gallium(I) Reagent | Substrate | Product Type | Key Transformation | Reference |

|---|---|---|---|---|

| Ga[Al(ORF)₄] | PPh₂Cl | Reductive Coupling | 2e⁻–3X⁻ reduction leading to [P₃Ph₆]⁺ | rsc.org |

| Ga[Al(ORF)₄] | SbCl₃ | Redox | Formation of a formal Sb(I) cation | rsc.org |

| [(BDI)Ga] | ZnH₂/TMEDA | Zn-H activation | Formation of [(BDI)Ga(H)-(H)Zn(tmeda)] |

Insertion Chemistry

Insertion reactions involve the interposition of an unsaturated molecule, such as an alkene or a carbonyl, into a metal-ligand bond. While distinct from oxidative addition, this reaction class is also characteristic of reactive, low-coordinate metal centers. Low-valent gallium(I) compounds have demonstrated the ability to facilitate insertion reactions. surfacesciencewestern.com For example, "GaI," a common source of Ga(I), can be inserted into transition metal complexes, leading to the formation of metal-gallium clusters. rsc.org

The mechanism of insertion reactions, often categorized as 1,1- or 1,2-insertions, depends on the nature of the inserting molecule. umb.edu Alkene insertions into metal-hydride bonds are a crucial step in many catalytic processes like polymerization. umb.edu In the context of gallium chemistry, the coordination-insertion mechanism is a key step in ring-opening polymerization of cyclic esters like lactide and ε-caprolactone, initiated by gallium complexes. nih.gov This process involves the coordination of the monomer to the gallium center, followed by the insertion of the monomer into a gallium-alkoxide bond. nih.gov

Cycloaddition Reactions

The carbene-like nature of some low-valent gallium(I) species enables them to participate in cycloaddition reactions with unsaturated organic substrates. mdpi.com These reactions are valuable for the synthesis of novel heterocyclic and metallacyclic compounds. The structural flexibility and electronic properties of Ga(I) compounds allow for various modes of cycloaddition, including [2+2], [4+1], and more complex [1+2+2] pathways. mdpi.com

For instance, sterically demanding Ga(I) compounds react with substrates like 2,3-dimethyl-1,3-butadiene (B165502) to form 1,5-digallacycloalkane rings. acs.org Other studies have shown that transient Ga=N imide complexes, formed from the reaction of Ga(I) species with organic azides, can undergo cycloaddition with a second azide (B81097) molecule. acs.org The reaction of a gallylene with 1,2-dibenzylidenehydrazine results in a [1+2+2] cycloaddition, forming a five-membered galladiazametallacycle through the formation of one C-C and two Ga-N bonds. mdpi.com

Table 2: Cycloaddition Reactions of Ga(I) Compounds

| Ga(I) Species | Substrate | Reaction Type | Product | Reference |

|---|---|---|---|---|

| GaAr' (Ar' = terphenyl) | 2,3-dimethyl-1,3-butadiene | [4+1] type cycloaddition | 1,5-Digallacycloalkane | acs.org |

| [(dpp-bian)GaNa(DME)₂] | 1,2-dibenzylidenehydrazine | [1+2+2] cycloaddition | Five-membered galladiazametallacycle | mdpi.com |

Disproportionation Phenomena in Gallium(I) Compounds

A defining characteristic of many gallium(I) compounds, including Ga[GaCl₄], is their thermodynamic instability with respect to disproportionation. This process involves the simultaneous oxidation and reduction of Ga(I) to the more stable Ga(0) (elemental gallium) and Ga(III) species. researchgate.net This instability is a critical factor in the chemistry of low-valent gallium, as Ga(I) species are often generated and used in situ or exist in a delicate equilibrium.

The disproportionation of Ga(I) has been observed in various systems. For example, during the electrodeposition of gallium from ionic liquids, low oxidation state intermediates like Ga(I) are formed, which then disproportionate to Ga(0) and Ga(III). researchgate.net Similarly, low-valent aluminum and gallium species like AlX and GaX (X = halide) are generally stable only at high temperatures or low pressures and readily disproportionate under normal conditions. researchgate.net The stability of the +3 oxidation state is the primary thermodynamic driving force for this reaction.

Lewis Acidity and Acid-Catalyzed Reaction Mechanisms

While the Ga(I) cation governs the redox chemistry of gallium tetrachlorogallate, the [GaCl₄]⁻ anion is derived from the potent Lewis acid, gallium(III) chloride (GaCl₃). wikipedia.org GaCl₃ is a milder Lewis acid than aluminum chloride (AlCl₃) but is effective in catalyzing a range of organic transformations, such as Friedel-Crafts reactions. wikipedia.org The Lewis acidity of gallium halides has been studied extensively, showing that factors beyond the electron-accepting strength of the gallium center, such as electrostatic interactions, play a crucial role. nih.gov

Understanding Brønsted Acidity in Gallium-Based Ionic Liquids

Ionic liquids (ILs) containing chlorogallate(III) anions are primarily classified as Lewis acidic systems. nih.gov However, their interaction with protic species can induce Brønsted acidity. The dissolution of GaCl₃ in water, for instance, leads to the formation of the hexaaquagallium(III) ion, [Ga(H₂O)₆]³⁺, which hydrolyzes to produce H⁺, rendering the solution acidic. wikipedia.org

In non-aqueous ionic liquid systems, Brønsted acidity can arise from the interaction of the Lewis acidic chlorogallate anions with trace amounts of water or other proton sources. More directly, Brønsted acidic ionic liquids can be intentionally designed by incorporating cations with acidic protons or anions that are conjugate bases of strong acids. rsc.orgnih.gov The acidity of these systems can be quantified using methods like the Hammett acidity function. rsc.orgionike.com In Lewis acidic chlorogallate ILs, the strong polarization of coordinated molecules by the gallium center can enhance their proton-donating ability, effectively generating a Brønsted acidic environment. The Lewis acidity of Ga(OTeF₅)₃, for example, has been shown to amplify the strength of the Brønsted acid HOTeF₅. researchgate.net This synergy between Lewis and Brønsted acidity is a key feature of many catalytic applications involving gallium-based ionic liquids.

Role of Chlorohydroxygallate(III) Anions as Active Species

In certain catalytic systems involving gallium(III) chloride and related chlorogallate(III) ionic liquids, the active species responsible for the observed reactivity are not the primary gallium compounds themselves but rather partially hydrolyzed anions. Spectroscopic studies, including Raman and 71Ga NMR, have provided evidence that chlorohydroxygallate(III) anions, specifically [GaCl₃OH]⁻, are the key intermediates in processes such as the Baeyer-Villiger oxidation of cyclic ketones. consensus.app

These active species are formed through the partial hydrolysis of either gallium(III) chloride or the chlorogallate(III) anions present in ionic liquids. consensus.app This underscores the critical role of water in the reaction mechanism. The formation of the chlorohydroxygallate(III) anion is a result of the equilibrium between the tetrachlorogallate anion and water molecules. The presence of this hydroxo-ligand in the coordination sphere of the gallium(III) center is believed to be crucial for the catalytic cycle, facilitating the interaction with reagents like hydrogen peroxide. consensus.app

The exceptional activity of GaCl₃ and chlorogallate(III) ionic liquids in promoting these oxidations, regardless of the bulk solvent used, points to the intrinsic reactivity of the [GaCl₃OH]⁻ species once formed. consensus.app This is in contrast to other metal chlorides, whose catalytic activity is often highly dependent on the solvent. consensus.app The tendency of gallium(III) ions to undergo hydrolysis and form various monomeric and polynuclear hydroxide (B78521) species, such as Ga(OH)₃ and Ga(OH)₄⁻, is a well-documented phenomenon that supports the formation of these active chlorohydroxy species in aqueous or protic environments. researchgate.net

| Catalyst System | Proposed Active Species | Formation Pathway | Evidentiary Support | Key Finding |

|---|---|---|---|---|

| GaCl₃ / H₂O₂ | [GaCl₃OH]⁻ | Partial hydrolysis of GaCl₃ | Raman and 71Ga NMR Spectroscopy consensus.app | The presence of water is crucial for the generation of the active catalyst. consensus.app |

| Chlorogallate(III) Ionic Liquids / H₂O₂ | [GaCl₃OH]⁻ | Partial hydrolysis of chlorogallate(III) anions | Spectroscopic studies consensus.app | High catalytic activity is attributed to the formation of chlorohydroxygallate(III) anions. consensus.app |

Ligand Exchange and Substitution Reactions in Gallium Tetrachlorogallate Coordination Spheres

Ligand substitution in coordination complexes can proceed through several mechanisms, primarily categorized as dissociative, associative, or interchange pathways. libretexts.org

Dissociative Mechanism: A ligand first dissociates from the metal center, forming an intermediate with a lower coordination number, which is then attacked by the incoming ligand.

Associative Mechanism: The incoming ligand first coordinates to the metal center, forming a higher-coordination intermediate, from which a different ligand then departs. libretexts.org

In the context of gallium tetrachlorogallate, anion exchange represents a form of ligand substitution. For instance, the reaction of [Ga(L)]⁺[GaCl₄]⁻ (where L is a stabilizing ligand like a crown ether) with salts containing large, non-coordinating anions like tetraphenylborate (B1193919) (BPh₄⁻) has been explored. One documented experiment involving the reaction of [Ga]⁺[GaCl₄]⁻ with sodium tetraphenylborate (NaBPh₄) resulted in the formation of sodium trichlorophenylgallate (Na[GaCl₃Ph]), indicating that a substitution reaction occurred at the gallium(III) center of the anion. surfacesciencewestern.com

The coordination number of the gallium center can change during these reactions. The [GaCl₄]⁻ anion is tetrahedral. Chloride ions are larger than water molecules, and steric hindrance often limits the number of chloride ligands that can coordinate to a central metal ion compared to water. chemguide.co.uk This steric factor is a key consideration in the thermodynamics and kinetics of ligand exchange reactions involving the tetrachlorogallate anion.

| Reactant | Reagent | Observed Product | Reaction Type | Significance |

|---|---|---|---|---|

| [Ga]⁺[GaCl₄]⁻ | NaBPh₄ (Sodium tetraphenylborate) | Na[GaCl₃Ph] (Sodium trichlorophenylgallate) | Anion Exchange / Ligand Substitution | Demonstrates the reactivity of the [GaCl₄]⁻ anion and its susceptibility to substitution. surfacesciencewestern.com |

| [Ga( nih.govcrown-4)]⁺[GaCl₄]⁻ | B(C₆F₅)₃ (Tris(pentafluorophenyl)borane) | [Ga( nih.govcrown-4)]⁺[ClB(C₆F₅)₃]⁻ | Chloride Abstraction | Illustrates that the [GaCl₄]⁻ anion can act as a chloride donor, obscuring the cation's chemistry. surfacesciencewestern.com |

Solvent Effects on Gallium Tetrachlorogallate Reactivity

The choice of solvent can profoundly impact the reactivity of metal halides, although gallium(III) compounds sometimes exhibit unique behavior. While the activity of many metal chlorides is strongly solvent-dependent, gallium(III) chloride has been shown to be an extremely active catalyst for certain reactions, such as Baeyer-Villiger oxidations, irrespective of whether the solvent is protic (like ethanol) or aprotic (like toluene (B28343) and dioxane). consensus.app This suggests an intrinsic high reactivity for the gallium species involved.

However, for reactions where chlorohydroxygallate(III) anions are the active species, the solvent's ability to act as a source of water for hydrolysis is paramount. consensus.app In these cases, even in nominally non-aqueous solvents, trace amounts of water can be sufficient to generate the catalytically active [GaCl₃OH]⁻ species. Therefore, the reactivity is less dependent on the bulk properties of the organic solvent and more on the presence of water. consensus.app

| Solvent Type | Example | Effect on GaCl₃/Chlorogallate(III) Reactivity | Underlying Reason |

|---|---|---|---|

| Protic (with H₂O₂) | Ethanol | High catalytic activity observed for GaCl₃. consensus.app | Formation of highly active [GaCl₃OH]⁻ species via hydrolysis. consensus.app |

| Aprotic (with H₂O₂) | Toluene, Dioxane | High catalytic activity observed for GaCl₃, unlike other metal chlorides. consensus.app | Intrinsic reactivity of gallium species; active species form even with trace water. consensus.app |

| Ionic Liquid | Chlorogallate(III) ILs | Acts as both catalyst and solvent, eliminating the need for volatile organic compounds. consensus.app | The ionic liquid itself contains the catalytically active chlorogallate(III) anions. consensus.app |

| Aqueous (Water) | Water | Promotes hydrolysis to form various gallium hydroxide and chlorohydroxy species. consensus.appresearchgate.net | Gallium(III) has a strong affinity for hydroxide ligands. researchgate.net |

Advanced Materials Science and Electrochemical Applications Involving Gallium Tetrachlorogallate

Ionic Liquids as Reaction Media and Electrolytes

Ionic liquids (ILs), which are salts that are liquid below 100°C, have garnered significant attention as versatile reaction media and electrolytes. Their unique properties, such as low vapor pressure, high thermal stability, and wide electrochemical windows, make them suitable for a variety of applications. In particular, those containing gallium(III), such as chlorogallate(III) ILs, have been explored for their high Lewis acidity and catalytic activity. These properties allow them to be effective catalysts, co-catalysts, or reaction media in numerous chemical processes, including organic synthesis. nih.gov

Application in Gallium Electrodeposition

Chlorogallate(III) ionic liquids have been frequently utilized for the electrodeposition of gallium. nih.gov The wide electrochemical window of ionic liquids makes them suitable for the electrodeposition of reactive elements like gallium, which cannot be easily deposited from aqueous solutions due to hydrogen evolution. researchgate.net Research has demonstrated the nanoscale electrodeposition of gallium onto gold (Au(111)) from these ionic liquids. nih.gov This process is crucial for various applications, including the fabrication of semiconductor devices and other advanced materials.

Role in Thin Film and Semiconductor Deposition

The use of gallium tetrachlorogallate extends to the deposition of gallium-rich thin films through chemical vapor deposition (CVD). Ionic liquids serve as a medium for the electrodeposition of semiconductor thin films, such as gallium arsenide (GaAs). researchgate.netsci-hub.se The synthesis of such films is vital for the production of optoelectronic devices. rsc.org For instance, GaAs thin films have been successfully deposited from acidic aqueous solutions containing gallium chloride and arsenic oxide. researchgate.net

The electrodeposition of compound semiconductors like gallium arsenide has been demonstrated in molten potassium tetrachlorogallate at 300°C. researchgate.netsci-hub.se Furthermore, the unique properties of ionic liquids enable the electrodeposition of semiconductors with improved microstructural properties compared to those deposited from aqueous solutions. sci-hub.se Various deposition techniques are employed for creating these thin films, including:

Chemical Vapor Deposition (CVD): A process where a substrate is exposed to volatile precursors that react or decompose to produce the desired solid deposit. horiba.com It is a common method for manufacturing high-quality, high-performance solid materials, including semiconductors. horiba.comcomsol.com

Atomic Layer Deposition (ALD): A subclass of CVD that involves the sequential use of self-limiting gas-phase chemical processes to deposit thin films one atomic layer at a time. horiba.com

Physical Vapor Deposition (PVD): A process involving the transfer of material from a condensed phase to a vapor phase and back to a thin film condensed phase. horiba.com

| Deposition Technique | Description | Key Features |

| Chemical Vapor Deposition (CVD) | A substrate is exposed to volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. horiba.comcomsol.com | Produces high-quality, high-performance solid materials. Often used for semiconductor and thin film production. horiba.com |

| Atomic Layer Deposition (ALD) | A thin-film deposition technique based on the sequential use of a gas-phase chemical process. horiba.com | Considered a subclass of CVD. Precursors react with the surface in a sequential, self-limiting manner. horiba.com |

| Physical Vapor Deposition (PVD) | Involves a material going from a condensed phase to a vapor phase and then back to a thin film condensed phase. horiba.com | Common PVD processes are sputtering and evaporation. horiba.com |

Lithium Tetrachlorogallate as an Electrolyte Salt in Battery Technology

Lithium tetrachlorogallate (LiGaCl₄) has been identified as a promising electrolyte material for lithium-ion batteries. americanelements.com It can be used as an electrolyte salt in batteries with a lithium-thionyl chloride chemistry. loradchemical.com The electrolyte in a lithium-ion battery is a crucial component that facilitates the movement of lithium ions between the anode and the cathode during charging and discharging. wikipedia.org Non-aqueous electrolytes are typically used due to the high reactivity of lithium with water. wikipedia.org Research has explored the use of lithium tetrachlorogallate electrolytes in Li/SOCl₂ cells, indicating its potential to enhance battery performance. researchgate.net

Precursor Chemistry for Advanced Gallium Materials

Gallium tetrachlorogallate serves as a valuable precursor for the synthesis of a variety of advanced gallium-based materials. Its unique chemical properties make it a key starting material in coordination chemistry and for the development of new electronic and optoelectronic materials. lookchem.com

Synthesis of Novel Gallium(I) Species for Coordination to Transition Metals

Gallium tetrachlorogallate is utilized as a precursor for the synthesis of novel gallium(I) species. lookchem.com These low-valent gallium compounds are of significant interest due to their potential to be used as alternatives to transition metal catalysts in various chemical reactions. surfacesciencewestern.com For instance, a gallium(I) cationic complex stabilized by a crown ether, [Ga( rsc.orgcrown-4)][GaCl₄], has been synthesized in a single step from commercially available starting materials. surfacesciencewestern.comacs.org The reactive tetrachlorogallate anion in this complex can be exchanged for less reactive anions, which allows for the exploration of the reactivity of the gallium(I) cation. surfacesciencewestern.comacs.org This approach has been shown to be an effective route for creating new gallium(I) compounds. uwo.cacore.ac.uk

Development of Gallium-Containing Semiconductors and Optoelectronic Devices

The unique electronic properties of gallium tetrachlorogallate make it a candidate for the development of new electronic materials and devices. lookchem.com It is a precursor in the production of various gallium-containing compounds that are essential for fabricating semiconductors and optoelectronic devices. lookchem.com Gallium compounds such as gallium arsenide (GaAs), gallium nitride (GaN), and gallium oxide (Ga₂O₃) are critical in the electronics industry. americanelements.comsamaterials.com

GaAs, for example, is a direct bandgap semiconductor with high electron mobility, making it ideal for use in lasers, LEDs, and photovoltaic cells. americanelements.comsamaterials.com The synthesis of these materials often involves processes like Metal-Organic Chemical Vapor Deposition (MOCVD), where organogallium compounds derived from gallium(III) chloride (a related compound to gallium tetrachlorogallate) are used. wikipedia.org The development of new gallium precursors is crucial for advancing the deposition of gallium-containing thin films for applications such as phase-change materials (PCM) and other electronic and optoelectronic devices. google.com

| Gallium Compound | Key Properties | Applications |

| Gallium Arsenide (GaAs) | Direct bandgap, superior electron mobility, high-frequency performance. samaterials.com | Lasers, LEDs, photovoltaic cells, diodes, transistors. researchgate.netamericanelements.comsamaterials.com |

| Gallium Nitride (GaN) | Wide bandgap, high thermal conductivity, excellent efficiency. samaterials.com | Power electronics, high-frequency communication systems. samaterials.com |

| Gallium Oxide (Ga₂O₃) | Ultra-wide bandgap, high breakdown electric field. samaterials.com | High-power electronics, ultraviolet photodetectors. samaterials.com |

Precursors for Gallium Nitride Deposition

Gallium tetrachlorogallate, and the associated chlorogallate chemistry, are integral to specific methods for the synthesis of gallium nitride (GaN), a critical semiconductor material. GaN's high thermal stability and hardness make finding suitable solvent systems for crystal growth challenging. osti.gov Molten salt methods, particularly those involving chloride salts, offer a viable route by providing a medium that can dissolve gallium and nitride precursors. osti.gov

The synthesis of GaN in these environments can be highly exothermic. For instance, the reaction between gallium trichloride (B1173362) (GaCl₃) and lithium nitride (Li₃N) is explosive without a solvent like lithium chloride (LiCl). osti.gov The presence of a molten chloride flux helps to control the reaction and facilitate the precipitation of GaN crystals. osti.gov

While direct use of Ga₂Cl₄ is not the most common approach, the underlying chemistry of the tetrachlorogallate(III) anion, [GaCl₄]⁻, is central to these processes. In molten chloride salts, gallium(III) exists as chlorogallate species. The stability and reactivity of these species are key to controlling the GaN formation. The challenge in these methods often lies in preventing the gallium precursor from reacting undesirably with the solvent salt. osti.gov

Alternative strategies focus on developing highly volatile, single-source gallium precursors for deposition techniques like Atomic Layer Deposition (ALD). slu.se While many of these are organometallic compounds, the fundamental understanding of gallium halide chemistry, including the behavior of species like gallium tetrachlorogallate, informs the design of next-generation precursors for creating high-quality, epitaxial GaN films for advanced electronics. slu.semocvd-precursor-encyclopedia.de

Recovery and Separation Processes in Metallurgy

The separation and recovery of gallium from ores or industrial process solutions is a significant challenge in metallurgy, often complicated by the presence of other metals like iron. Solvent extraction from chloride media is a widely used technique, and its effectiveness hinges on the formation of the tetrachlorogallate(III) anion, [GaCl₄]⁻. mdpi.com

In highly acidic chloride solutions (typically HCl), gallium(III) ions are converted into the anionic [GaCl₄]⁻ complex. mdpi.com This process is central to its separation, as the resulting charged species can be extracted into an organic phase using a suitable extractant, such as an ionic liquid. For example, methyltrioctylammonium chloride ([MTOA][Cl]) facilitates the transfer of gallium into the organic phase through the formation of a stable ion pair, [MTOA][GaCl₄]. mdpi.com

The formation of the [GaCl₄]⁻ anion can be confirmed using ⁷¹Ga NMR spectroscopy, which shows a characteristic peak at approximately 250 ppm. mdpi.com This is distinct from the signal for the hexahydrated gallium cation, [Ga(H₂O)₆]³⁺, observed in solutions with low chloride concentration. mdpi.com The challenge in these processes is that other metals, like iron(III), also form similar anionic complexes (e.g., [FeCl₄]⁻), leading to co-extraction. Recent innovations involve using dual-purpose ionic liquids, such as methyltrioctylammonium iodide, which can selectively reduce Fe³⁺ to Fe²⁺, thereby inhibiting its extraction while allowing the quantitative recovery of gallium as the tetrachlorogallate complex. mdpi.com This highlights the critical role of [GaCl₄]⁻ formation, the anionic component of gallium tetrachlorogallate, in advanced metallurgical separation technologies.

Computational and Theoretical Investigations of Gallium Tetrachlorogallate Systems

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the nature of the chemical bonds and the distribution of electrons within the gallium tetrachlorogallate system. These methods provide a detailed picture of the molecule's electronic landscape.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. wikipedia.orgyoutube.com It has been employed to study reaction mechanisms involving gallium compounds. In the context of gallium-mediated organic reactions, DFT calculations have shown that ionic gallium complexes can act as key mediators. researchgate.net For instance, in certain coupling reactions, it has been proposed that an ionic complex containing the tetrachlorogallate anion, [GaCl₄]⁻, is a crucial participant. researchgate.net

DFT studies suggest that the [GaCl₄]⁻ anion can act as a chlorine atom donor in reaction pathways. researchgate.net After the formation of a vinyl cation intermediate in a gallium-mediated reaction, the tetrachlorogallate anion can transfer a chlorine atom to this intermediate, proceeding to the final product. researchgate.net The distortion and interaction analysis within the DFT framework indicates that the activation energy of such steps is significantly influenced by the distortion energy of the gallium complex. researchgate.net These computational findings highlight the dynamic role of the tetrachlorogallate anion, not merely as a spectator counterion but as an active participant in the reaction mechanism.

Natural Bond Orbital (NBO) Analysis of Charge Distribution and Bonding Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution and bonding interactions within a molecule by translating the complex many-electron wavefunction into the familiar language of Lewis structures, including bonds, lone pairs, and atomic charges. wikipedia.orgwisc.edu For the tetrachlorogallate(III) anion, [GaCl₄]⁻, which is a component of gallium tetrachlorogallate, NBO analysis provides a clear picture of its bonding.

The structure of the [GaCl₄]⁻ anion is tetrahedral, with the gallium(III) atom at the center bonded to four chlorine atoms. researchgate.netresearchgate.net The significant electronegativity difference between gallium and chlorine results in polar covalent Ga-Cl bonds. NBO analysis would quantify this polarity by assigning partial charges to each atom. The central gallium atom is expected to carry a significant positive partial charge, while each chlorine atom would bear a negative partial charge.

| Interaction Type | Donor Orbital | Acceptor Orbital | Stabilization Energy E(2) (kcal/mol) |

| Intramolecular Hyperconjugation | Lone Pair (Cl) | σ*(Ga-Cl) | Moderate |

Note: The stabilization energy values are qualitative representations based on typical NBO analyses of similar compounds and serve to illustrate the expected interactions.

Molecular Orbital Analysis

Molecular Orbital (MO) theory provides a delocalized description of electron distribution in molecules. For the tetrahedral [GaCl₄]⁻ anion, a qualitative MO diagram can be constructed by considering the interactions between the valence atomic orbitals of the central gallium(III) atom (4s and 4p) and the symmetry-adapted linear combinations (SALCs) of the valence orbitals of the four chlorine atoms (3s and 3p).

The four chlorine ligand group orbitals of sigma symmetry will combine with the gallium 4s and 4p orbitals to form four bonding and four antibonding molecular orbitals. The bonding MOs are primarily located on the more electronegative chlorine atoms, while the antibonding MOs are predominantly centered on the gallium atom. The lone pair electrons of the chlorine atoms will occupy non-bonding or weakly bonding molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals, which are crucial for understanding the chemical reactivity of the anion. taylorandfrancis.comwikipedia.org In the [GaCl₄]⁻ anion, the HOMO is expected to be localized on the chlorine lone pairs, making the anion a potential electron donor. The LUMO is likely to be an antibonding orbital with significant gallium character, indicating that the anion can accept electron density at the gallium center. The HOMO-LUMO energy gap is an important parameter that correlates with the chemical stability and reactivity of the molecule. sapub.org

Modeling of Catalytic Pathways and Transition States

Computational modeling is a powerful tool for investigating the catalytic activity of gallium compounds. osti.govsimonsfoundation.org While specific studies on gallium tetrachlorogallate as a catalyst are not abundant, the methodologies used for related gallium halides, such as GaCl₃, provide a blueprint for how such investigations would be conducted. rsc.org These studies often involve mapping the potential energy surface of a reaction to identify the most favorable catalytic pathway.

A typical computational study of a catalytic cycle involves the following steps:

Reactant and Product Optimization: The geometries of the reactants, products, and any intermediates are optimized to find their lowest energy structures.

Transition State Search: The transition state structures connecting the reactants, intermediates, and products are located. These represent the energy maxima along the reaction coordinate.

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energies.

Free Energy Profile: By combining the electronic energies with the thermal corrections, a free energy profile for the entire catalytic cycle can be constructed. This allows for the identification of the rate-determining step, which is the step with the highest activation energy barrier.

For a reaction catalyzed by gallium tetrachlorogallate, the model would need to consider the roles of both the Ga(I) cation and the [GaCl₄]⁻ anion. The Ga(I) center, with its potential to act as both a Lewis acid and a Lewis base, could be the primary site of substrate activation. surfacesciencewestern.com The [GaCl₄]⁻ anion might participate by influencing the stability of intermediates or by being directly involved in bond-breaking or bond-forming steps, as suggested by DFT studies on reaction mechanisms. researchgate.net

Prediction of Chemical States and Reactivity using Computational Models

Computational techniques can be used to simulate spectroscopic data, which can then be compared with experimental results to confirm the chemical states. For example, first-principles simulations of X-ray Absorption Near-Edge Structure (XANES) spectra can help in assigning the oxidation state of gallium in complex materials. chemrxiv.org Notably, mixed-valent Ga(I)Ga(III)Cl₄ is often used as a reference compound in such studies for the identification of Ga(I) features. chemrxiv.org This underscores the importance of computational modeling in interpreting experimental data and confirming the presence of distinct chemical states.

Furthermore, reactivity descriptors derived from computational calculations can be used to predict the reactivity of gallium tetrachlorogallate. These descriptors include:

| Reactivity Descriptor | Definition | Predicted Reactivity of Gallium Tetrachlorogallate |

| Frontier Molecular Orbitals (HOMO/LUMO) | The highest occupied and lowest unoccupied molecular orbitals. libretexts.org | The Ga(I) cation is expected to have a high-energy HOMO (lone pair), making it a good nucleophile and reducing agent. The [GaCl₄]⁻ anion's LUMO on the Ga(III) center suggests it can act as an electrophile or Lewis acid. |

| Natural Atomic Charges | The partial charge on each atom in the molecule, calculated using NBO analysis. huntresearchgroup.org.uk | The Ga(I) atom will have a less positive charge compared to the Ga(III) atom, consistent with their different oxidation states. The chlorine atoms will be negatively charged. These charge distributions indicate potential sites for nucleophilic or electrophilic attack. |

| Fukui Functions | Describe the change in electron density at a given point in space when the total number of electrons is changed. | These functions can identify the most electrophilic and nucleophilic sites within the Ga[GaCl₄] system, providing a more detailed picture of its reactivity towards different reagents. |

By calculating these and other properties, computational models can provide valuable predictions about how gallium tetrachlorogallate will behave in different chemical environments and reactions, guiding experimental efforts in synthesis and catalysis. escholarship.orgnih.gov

Future Research Directions and Emerging Trends in Gallium Tetrachlorogallate Chemistry

Development of Novel Low-Valent Gallium Reagents and Catalysts

The exploration of low-valent gallium species, particularly Ga(I), is a burgeoning area of research. morressier.comresearchgate.net Gallium(I) complexes, which can be derived from or are related to gallium(I) tetrachlorogallate(III) (Ga[GaCl₄]), are being investigated as potent catalysts and reagents in organic synthesis. znaturforsch.comnih.gov Unlike the more common Ga(III) state, Ga(I) compounds possess a lone pair of electrons, rendering them effective as strong σ-donors and enabling unique reactivity. researchgate.net

Future research is focused on designing and synthesizing new sterically demanding ligands to stabilize the low-valent gallium center and modulate its reactivity. wikipedia.org These novel reagents are expected to find applications in a variety of transformations, including:

Cycloisomerization Reactions : Ga(I) catalysts have shown efficiency in promoting cycloisomerization reactions, which are crucial for constructing complex cyclic molecules. morressier.comalfachemic.com

Friedel-Crafts Reactions : The strong Lewis acidity of gallium complexes, including those derived from low-valent species, makes them effective catalysts for Friedel-Crafts alkylations and acylations. alfachemic.com

Transfer Hydrogenations and Reductive Hydroarylations : Low-valent gallium catalysts are being explored for their potential in hydrogenation and hydroarylation reactions, offering greener alternatives to traditional methods. morressier.com

Carbon-Carbon Bond Formation : Elemental gallium and its low-valent species have been demonstrated to catalyze the formation of carbon-carbon bonds, a cornerstone of organic synthesis. acs.orgsemanticscholar.orgdocumentsdelivered.com

The development of asymmetric Ga(I) catalysis is another promising frontier, aiming to achieve high enantioselectivity in organic reactions. semanticscholar.org The table below summarizes some of the key low-valent gallium-catalyzed reactions and their potential applications.

| Reaction Type | Catalyst Type | Potential Applications |

| Cycloisomerization | Ga(I) complexes | Synthesis of polycyclic compounds |

| Friedel-Crafts Alkylation | GaCl₃, Ga(OTf)₃ | Production of fine chemicals and pharmaceuticals |

| Allylation/Propargylation | Elemental Gallium | Synthesis of homoallylic and homopropargylic alcohols |

| Transfer Hydrogenation | Ga(I) complexes | Green reduction methodologies |

Exploration of Gallium-Carbon Multiple Bonding Motifs

The synthesis and characterization of compounds featuring gallium-carbon multiple bonds represent a significant challenge and a frontier in organometallic chemistry. rsc.org While organogallium compounds with Ga-C single bonds are well-established, species with double or triple bonds are rare and often require significant steric protection to be isolated. wikipedia.orglibretexts.org

Theoretical studies play a crucial role in predicting the stability and electronic structure of these novel bonding motifs. rsc.org Computational chemistry is being used to design ligands that can support Ga=C and Ga≡C functionalities. The exploration of Ga···C triel bonds, a type of non-covalent interaction, is also an active area of research, as these interactions can be important in various chemical processes, including catalysis. nih.gov

Future research in this area will likely focus on:

The synthesis of stable gallavinylidenes (Ga=C) and gallynes (Ga≡C).

Investigating the reactivity of these species in small molecule activation and catalysis.

Understanding the fundamental nature of the gallium-carbon multiple bond through a combination of experimental and theoretical methods.

Expanding Applications in Green Chemistry and Sustainable Processes

Gallium-based catalysts, including those derived from gallium tetrachlorogallate, are gaining attention for their potential to facilitate more sustainable chemical processes. rawmaterials.netnih.gov Their properties, such as water stability and recyclability, make them attractive alternatives to traditional, often more toxic or less stable, catalysts. alfachemic.comindium.com

Key areas where gallium catalysts are making an impact on green chemistry include:

CO₂ Conversion : Gallium oxide nanomaterials have shown promise as catalysts for the conversion of carbon dioxide into valuable chemicals like carbamates, offering a pathway for CO₂ utilization. mdpi.com

Biomass Conversion : Gallium compounds are being investigated for their role in the reduction of biomass to produce biofuels and platform chemicals. indium.com

Energy-Efficient Catalysis : Liquid metal catalysts based on gallium alloys can operate at significantly lower temperatures than conventional solid catalysts, leading to substantial energy savings in industrial processes. rawmaterials.netrsc.orgrsc.orgnih.gov For instance, dissolving nickel and tin in liquid gallium allows for catalytic reactions at near-room temperature, compared to the high temperatures required for solid nickel catalysts. rawmaterials.net

Sustainable Organic Synthesis : Gallium(III) triflate has emerged as an efficient and recyclable Lewis acid catalyst for a variety of organic transformations, often performed in aqueous media, which reduces the reliance on volatile organic solvents. nih.gov

A recent innovative strategy focuses on the selective recovery of gallium from industrial waste, such as that from the LED industry, through a sustainable phase-controlling transition process, highlighting the importance of a circular economy for this valuable element. nih.gov

| Application Area | Gallium Compound/Catalyst | Sustainability Benefit |

| CO₂ Conversion | Gallium Oxide (Ga₂O₃) | Utilization of a greenhouse gas |

| Alkane Dehydrogenation | Pd-Ga or Pt-Ga catalysts | Energy-efficient production of olefins |

| Organic Synthesis | Gallium(III) triflate (Ga(OTf)₃) | Recyclable catalyst, use of aqueous media |

| Waste Recycling | Gallium Nitride (GaN) recovery | Circular economy, reduced environmental impact |

Advanced Spectroscopic and Structural Techniques for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is crucial for the rational design of more efficient catalysts and reagents. Advanced spectroscopic and structural techniques are being increasingly employed to probe the intricate details of gallium-mediated reactions.

X-ray Photoelectron Spectroscopy (XPS) : XPS is a powerful tool for determining the chemical state and electronic environment of gallium in various compounds. xpsfitting.comresearchgate.netrsc.org By analyzing the binding energies of core-level electrons, researchers can gain insights into the oxidation state and ligand effects, which are critical for understanding catalytic activity. rsc.org